2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline
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Overview
Description
2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline is an organic compound that features a pyrazole ring substituted with an ethyl group and an aniline moiety connected through a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Substitution with Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.
Methoxylation: The methoxy group is introduced by reacting the pyrazole derivative with methanol in the presence of an acid catalyst.
Coupling with Aniline: The final step involves coupling the methoxylated pyrazole with aniline under basic conditions to form the desired compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety, using reagents like halides or sulfonates
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives
Scientific Research Applications
2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-diphenyl-1H-pyrazol-5-yl)aniline: Similar structure but with phenyl groups instead of an ethyl group.
3-(1-Isonicotinoyl-3-(substituted-2-phenyl-1H-indol-3-yl)-1H-pyrazol-5-yl)-2H-chromen-2-one: Contains a pyrazole ring with different substituents and additional fused rings
Uniqueness
2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and methoxy linker differentiates it from other pyrazole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical transformations .
Properties
IUPAC Name |
2-[(2-ethylpyrazol-3-yl)methoxy]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-15-10(7-8-14-15)9-16-12-6-4-3-5-11(12)13/h3-8H,2,9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAONSNVIEUOBFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)COC2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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